molecular formula C12H13NO2 B067735 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 189321-67-3

3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one

Cat. No. B067735
M. Wt: 203.24 g/mol
InChI Key: TZVXKRQCQSKVAY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one derivatives involves efficient and novel synthetic procedures. For instance, Malpani et al. (2013) established a robust two-step synthetic procedure from simple and readily available starting materials for the synthesis of 3H,3'H-spiro[benzofuran-2,1'-isobenzofuran]-3,3'-diones, showing potential activity against influenza viruses, specifically type B (Malpani et al., 2013). Mahdavinia et al. (2014) developed a chemoselective one-pot procedure for preparing 3H-spiro[isobenzofuran-1,2′-pyrrole]-3,3′(1′H)-dione derivatives, highlighting the versatility of the synthetic approaches toward these compounds (Mahdavinia et al., 2014).

Molecular Structure Analysis

The molecular structure of 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one derivatives is characterized by the spiro linkage between the isobenzofuran and piperidin rings. This unique structural feature imparts distinct chemical and physical properties to these compounds. The spiro[chromane-2,4'-piperidine]-4(3H)-one, for example, is an important pharmacophore due to its biological relevance and structural component in many drugs and drug candidates, underscoring the significance of understanding the molecular structure of these compounds (Ghatpande et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one derivatives includes a variety of reactions such as palladium-catalyzed tandem cyclization, which is used for the regioselective synthesis of functionalized scaffolds. This demonstrates the compound's versatility in forming C-O, C-C, and C-O bonds sequentially in one pot, indicating its potential for complex molecular synthesis (Wang et al., 2017).

Physical Properties Analysis

The physical properties of 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one derivatives, such as solubility, melting point, and stability, are crucial for their application in various fields. While specific data on these properties are not detailed in the referenced studies, understanding these properties is essential for material characterization and application development.

Chemical Properties Analysis

The chemical properties of these compounds, including their reactivity towards different chemical agents and conditions, play a significant role in their application potential. For example, their selectivity and activity against influenza viruses as detailed by Malpani et al. (2013) indicate the compound's potential utility in medicinal chemistry (Malpani et al., 2013).

Scientific Research Applications

Spirocyclic Compounds in Drug Discovery

Spirocyclic compounds, including those similar to "3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one," are recognized for their potential in drug discovery due to their inherent three-dimensionality and structural novelty. These compounds offer versatile scaffolds that can be utilized to develop new drugs with desired pharmacological properties. Recent advancements in synthetic methodologies have facilitated the creation of spirocyclic building blocks, enhancing their application in medicinal chemistry (Zheng, Tice, & Singh, 2014).

Antioxidant Activities of Spirocompounds

Spirocompounds have shown significant antioxidant activities, which are crucial for combating oxidative stress involved in various diseases such as cancer, diabetes, and neurodegenerative disorders. The antioxidant properties of these compounds are attributed to their structural features, particularly the presence of oxygen atoms and phenolic groups. This makes them potential candidates for developing drugs with antioxidant activities (Acosta-Quiroga et al., 2021).

Spirocyclic Derivatives as Enzyme Inhibitors

Spirocyclic derivatives have been explored for their role as enzyme inhibitors, particularly in the context of carbohydrate-processing enzymes. These compounds have shown inhibitory effects against key enzymes involved in various metabolic and pathological processes, making them valuable for therapeutic applications. The structural rigidity conferred by the spirofused entity is a critical factor in their activity as enzyme inhibitors (La Ferla & D’Orazio, 2020).

Spirocyclic Scaffolds in Recent Therapeutics

The application of spirocyclic scaffolds in recent therapeutic developments has been notable, particularly in the treatment of neurological, infectious, metabolic diseases, and cancer. The unique structural attributes of spirocyclic compounds allow for the fine-tuning of molecular properties, enhancing their efficacy and selectivity in drug design. This has led to promising in vivo results and potential advancements toward clinical trials (Batista, Pinto, & Silva, 2022).

Safety And Hazards

The safety information for 3H-Spiro[isobenzofuran-1,4’-piperidin]-3-one includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P305, P351, P338 .

properties

IUPAC Name

spiro[2-benzofuran-3,3'-piperidine]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c14-11-9-4-1-2-5-10(9)12(15-11)6-3-7-13-8-12/h1-2,4-5,13H,3,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVXKRQCQSKVAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC1)C3=CC=CC=C3C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60480703
Record name 3H-SPIRO[ISOBENZOFURAN-1,3'-PIPERIDIN]-3-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one

CAS RN

189321-67-3
Record name 3H-SPIRO[ISOBENZOFURAN-1,3'-PIPERIDIN]-3-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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